Structural Distinction: Dimeric Nature Versus Monomeric Ibrutinib and Other Impurities
Ibrutinib dimer is structurally distinct from the parent drug ibrutinib (C₂₅H₂₄N₆O₂, MW 440.50) and other common impurities like IBT6A (C₂₅H₂₄N₆O₂, MW 440.50) . The dimer is formed by a covalent linkage between two ibrutinib molecules, resulting in a molecular formula of C₅₀H₄₈N₁₂O₄ and a molecular weight of 880.99 g/mol . This fundamental difference in molecular structure dictates its unique behavior in chromatographic systems and mass spectrometry, making it essential for accurate peak identification and quantification [1].
| Evidence Dimension | Molecular Identity |
|---|---|
| Target Compound Data | C₅₀H₄₈N₁₂O₄, MW 880.99 |
| Comparator Or Baseline | Ibrutinib (C₂₅H₂₄N₆O₂, MW 440.50); IBT6A Impurity (C₂₅H₂₄N₆O₂, MW 440.50) |
| Quantified Difference | Molecular weight of dimer is approximately 2x that of monomeric ibrutinib and IBT6A impurity |
| Conditions | Chemical structure determination by NMR, HRMS, and elemental analysis |
Why This Matters
Procurement of the correct, structurally verified standard is non-negotiable for developing specific and accurate analytical methods for impurity control.
- [1] Mehta, L., et al. (2021). LC and LC–MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway. Journal of Pharmaceutical and Biomedical Analysis, 194, 113768. View Source
